

An In-depth Technical Guide to 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

Cat. No.: B1289509

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identity, synthesis, and potential biological significance of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**. Due to the limited availability of data on this specific molecule, this guide also incorporates information on structurally related piperidine derivatives to offer a broader context for its potential applications in research and drug development.

Chemical Identity

IUPAC Name: methyl({[1-(2-methylpropyl)piperidin-4-yl]methyl})amine

Synonyms:

- N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine
- 1-(1-isobutyl-4-piperidyl)-N-methyl-methanamine
- (1-isobutyl-4-piperidyl)methyl-methyl-amine
- (1-ISOBUTYL-PIPERIDIN-4-YLMETHYL)-METHYL-AMINE
- **1-(1-ISOBUTYLPIPERIDIN-4-YL)-N-METHYLMETHANAMINE**

- ALINDA 14420
- OTAVA-BB 1083946

Chemical Structure:

Caption: 2D structure of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Physicochemical Data

Property	Value	Source
CAS Number	887405-46-1	[1]
Molecular Formula	C11H24N2	[1]
Molecular Weight	184.33 g/mol	[1]

Synthesis Protocols

While specific synthesis protocols for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** are not readily available in published literature, a plausible synthetic route can be adapted from established methods for analogous N-substituted piperidin-4-yl-methanamines. The following proposed synthesis starts from 1-isobutylpiperidin-4-one.

Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Reductive Amination of 1-Isobutylpiperidin-4-one

This procedure is adapted from generalized protocols for the reductive amination of piperidones.

- Reaction Setup: To a solution of 1-isobutylpiperidin-4-one (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add a solution of methylamine (1.1-1.5 equivalents, e.g., as a solution in THF or water).
- Imine Formation: If the reaction is slow, a catalytic amount of acetic acid (e.g., 0.1 equivalent) can be added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
- Reduction: The reaction mixture is cooled to 0°C in an ice bath. Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5-2.0 equivalents) is added portion-wise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.
- Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3). The organic layer is separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification: The crude product can be purified by flash column chromatography on silica gel to yield 1-isobutyl-N-methylpiperidin-4-amine.

Experimental Protocol: N-Methylation of the Aminomethylpiperidine Intermediate

This protocol describes a potential final step. However, a more direct synthesis would involve the reductive amination of a suitable piperidine-4-carboxaldehyde. Assuming the intermediate from the previous step, a further methylation step would be required. A more direct route would be the reductive amination of 1-isobutylpiperidin-4-carbaldehyde with methylamine.

Potential Biological Activity and Applications

While no specific biological data for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** has been reported, the piperidine scaffold is a well-established privileged structure in medicinal chemistry, present in a wide array of therapeutic agents. The biological activities of piperidine derivatives are diverse and depend on the nature and position of the substituents on the piperidine ring.

General Biological Roles of Piperidine Derivatives:

- Central Nervous System (CNS) Agents: Many piperidine-containing compounds act as ligands for various CNS receptors, including opioid, dopamine, and serotonin receptors, leading to their use as analgesics, antipsychotics, and antidepressants.
- Antihistamines: The piperidine moiety is a common feature in many H1-receptor antagonists.
- Anticancer Agents: Certain substituted piperidines have shown efficacy as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Agents: Piperidine derivatives have been explored for their potential to modulate inflammatory pathways.
- Antifungal and Antimicrobial Agents: The piperidine ring is a key structural component in some antifungal and antimicrobial compounds.

Given the structural features of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**, it could potentially interact with various biological targets. The isobutyl group on the piperidine nitrogen provides lipophilicity, which can influence its pharmacokinetic properties and ability to cross cell membranes, including the blood-brain barrier. The N-methylmethanamine side chain at the 4-position can engage in hydrogen bonding and ionic interactions with biological macromolecules.

Illustrative Signaling Pathway Involvement

The following diagram illustrates a generalized mechanism of how a piperidine-containing ligand might interact with a G-protein coupled receptor (GPCR), a common target for this class of compounds.

[Click to download full resolution via product page](#)

Caption: Generalized GPCR signaling cascade.

Conclusion

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a disubstituted piperidine derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific biological data is currently lacking, its structural similarity to a broad class of pharmacologically active compounds suggests that it may possess interesting biological properties. The synthetic protocols and general biological context provided in this guide are intended to serve as a foundation for researchers interested in exploring the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its specific biological targets, mechanism of action, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1289509#1-1-isobutylpiperidin-4-yl-n-methylmethanamine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com